molecular formula C7H17ClNO2P B13452964 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride

Cat. No.: B13452964
M. Wt: 213.64 g/mol
InChI Key: YBNVYDOMIPKSDJ-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a dimethylphosphoryl group attached to the piperidine ring, along with a hydroxyl group at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the dimethylphosphoryl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound. These products can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in different industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group is known to form strong interactions with certain enzymes and receptors, thereby modulating their activity. The hydroxyl group also plays a crucial role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:

    4-Piperidone: A precursor in the synthesis of various pharmaceuticals.

    4-(Difluoromethyl)piperidin-4-ol hydrochloride: Another piperidine derivative with different substituents.

    Piperidine: The parent compound, which serves as a building block for many derivatives.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H17ClNO2P

Molecular Weight

213.64 g/mol

IUPAC Name

4-dimethylphosphorylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H

InChI Key

YBNVYDOMIPKSDJ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1(CCNCC1)O.Cl

Origin of Product

United States

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